molecular formula C11H14N4O5 B1436434 2'-O-methylinosine CAS No. 3881-21-8

2'-O-methylinosine

Cat. No. B1436434
CAS RN: 3881-21-8
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-methylinosine is a purine nucleoside analogue . It has been isolated and shown to be an intrinsic hypotensive principle .


Synthesis Analysis

The synthesis of 2’-O-methylinosine involves several steps. A suspension of adenosine in a solution of SnCl2 in MeOH is treated with excess diazo-methane in 1,2-dimethoxyethane. The solvents are removed in vacuo, and the residue is chromatographed on Dowex 1 8 (OH form) with 60% EtOH as an eluent .


Molecular Structure Analysis

The molecular structure of 2’-O-methylinosine is C11H14N4O5 . It is a purine nucleoside analogue, which means it is capable of pairing with all four natural nucleotides with different affinity .


Chemical Reactions Analysis

The chemical reactions involving 2’-O-methylinosine are complex. For example, sodium nitrite is added to a solution of 2’-O-methyladenosine in 25% aqueous acetic acid, and after 5 hours, the reaction mixture is neutralized with solid sodium bicarbonate .

Scientific Research Applications

Hypotensive Agent

2’-O-methylinosine: has been identified as an intrinsic hypotensive principle, which means it can lower blood pressure. It’s particularly noteworthy because its effect on systolic blood pressure does not significantly alter heart rate, a common side effect with other hypotensive compounds . This makes it a promising candidate for developing new blood pressure medications that could offer fewer side effects.

Adenosine Deaminase Resistance

The compound’s resistance to adenosine deaminase contributes to its long-lasting activity . This property is significant for therapeutic applications where prolonged action is desired, such as in the treatment of chronic conditions like hypertension or heart disease.

RNA Modification Research

2’-O-methylinosine: is also relevant in the field of RNA modification research. The discovery of reversible modifications in messenger RNA (mRNA) opens new avenues for understanding RNA modification-mediated epigenetic regulation . As a modified nucleoside, it can be used to study the impact of such modifications on gene expression and regulation.

Molecular Biology Model Organism Studies

Yeast, an extensively used model organism in molecular biology, has been found to contain modifications like 2’-O-methylinosine in its mRNA . This highlights the compound’s role in fundamental cellular processes and its potential as a tool for genetic and biochemical research.

Development of Hypotensive Drugs

Given its intrinsic hypotensive properties, 2’-O-methylinosine could be used in the development of new drugs aimed at treating conditions associated with high blood pressure. Its unique mechanism of action and the potential for oral potency make it a valuable molecule for pharmaceutical research and development .

Mechanism of Action

Target of Action

2’-O-Methylinosine is a type of purine nucleoside analog . It primarily targets malignant tumors in the lymphatic system . The role of these targets is crucial in the proliferation and survival of cancer cells .

Mode of Action

The anti-cancer mechanism of 2’-O-Methylinosine involves inhibiting DNA synthesis and inducing apoptosis . By interacting with its targets, it disrupts the normal functioning of the cancer cells, leading to their death .

Biochemical Pathways

2’-O-Methylinosine affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the replication of cancer cells. Simultaneously, by inducing apoptosis, it triggers programmed cell death, further reducing the number of cancer cells .

Result of Action

The result of 2’-O-Methylinosine’s action is the reduction in the number of malignant cells in the lymphatic system . This is achieved through the dual action of inhibiting DNA synthesis, which prevents the replication of cancer cells, and inducing apoptosis, which leads to their death .

Action Environment

The action of 2’-O-Methylinosine can be influenced by environmental factors. For instance, it has been observed that the levels of modifications including 2’-O-Methylinosine in yeast mRNA exhibited dynamic change at different growth stages of yeast cells . Furthermore, 2’-O-Methylinosine in mRNA showed a significant decrease in response to H2O2 treatment . This suggests that the compound’s action, efficacy, and stability can be affected by the cellular environment and external stressors .

Future Directions

While specific future directions for 2’-O-methylinosine research are not mentioned in the retrieved sources, one paper discusses the role of N6-methyladenosine methylation in glioma, suggesting that research into similar modifications could be a future direction .

properties

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435030
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-methylinosine

CAS RN

3881-21-8
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-methylinosine
Reactant of Route 2
Reactant of Route 2
2'-O-methylinosine
Reactant of Route 3
Reactant of Route 3
2'-O-methylinosine
Reactant of Route 4
Reactant of Route 4
2'-O-methylinosine
Reactant of Route 5
Reactant of Route 5
2'-O-methylinosine
Reactant of Route 6
Reactant of Route 6
2'-O-methylinosine

Q & A

Q1: What makes the discovery of 2'-O-methylinosine significant in the context of RNA modifications?

A1: While various RNA modifications are known to influence RNA function, the identification of Im as a novel modification in yeast mRNA expands the known diversity of these modifications. [] This discovery is particularly intriguing as it marks the first reported instance of Im existing in any of the three domains of life, suggesting potentially conserved biological functions. []

Q2: How was 2'-O-methylinosine identified in yeast mRNA, and what challenges did researchers overcome?

A2: Identifying Im in yeast mRNA posed a significant challenge due to the low abundance of mRNA compared to rRNA and tRNA. Contamination from these abundant RNA species can lead to false-positive identification and inaccurate quantification of modifications. To overcome this, researchers employed a successive orthogonal isolation method combining polyT-based purification and agarose gel electrophoresis to obtain high-purity mRNA. [] Subsequent analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) allowed for the identification and characterization of Im. []

Q3: What is the current understanding of the potential biological roles of 2'-O-methylinosine in yeast?

A3: Research suggests that Im might play a role in yeast cell growth and stress response. Analysis of Im levels across different growth stages of yeast cells revealed dynamic changes. [] Furthermore, exposure to hydrogen peroxide (H2O2), a stressor, resulted in a significant decrease in Im levels in mRNA. [] These observations imply a potential regulatory role for Im in response to environmental cues.

Q4: Beyond yeast, has 2'-O-methylinosine been observed in other biological contexts?

A4: Interestingly, research has identified 2'-O-methylinosine as one of several "apoptosis-inducing nucleosides" (AINs) secreted by a specific human cell line (CD57(+)HLA-DRbright natural suppressor cell line). [] This cell line, derived from human decidual tissue, utilizes these AINs to induce apoptosis in target cells. [] This finding suggests a potential role for Im in intercellular communication and immune regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.